molecular formula C6H9NO B2467928 5-Isocyanatopent-1-ene CAS No. 2487-98-1

5-Isocyanatopent-1-ene

Cat. No.: B2467928
CAS No.: 2487-98-1
M. Wt: 111.144
InChI Key: PYHHTRXGWNQGSN-UHFFFAOYSA-N
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Description

5-Isocyanatopent-1-ene (CAS: [2487-98-1]) is an organic compound featuring an isocyanate group (-NCO) attached to a pent-1-ene backbone. The molecule combines the reactivity of the isocyanate functional group with the unsaturated structure of a terminal alkene. Isocyanates are widely used in polymer synthesis, particularly in polyurethanes, due to their ability to undergo addition reactions with nucleophiles like amines and alcohols. The presence of the double bond in pent-1-ene may influence its reactivity, enabling conjugation effects or participation in cycloaddition reactions.

Properties

IUPAC Name

5-isocyanatopent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHHTRXGWNQGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2487-98-1
Record name 5-isocyanatopent-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Types of Reactions

5-Isocyanatopent-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Isothiocyanatopent-1-ene

Structure and Reactivity: 5-Isothiocyanatopent-1-ene (CAS: 18060-79-2) replaces the -NCO group with a thiocyanate (-SCN) group. Thiocyanates exhibit distinct reactivity, such as lower electrophilicity compared to isocyanates, leading to slower reactions with amines. However, they participate in similar nucleophilic substitutions under specific conditions. Applications and Sources: Unlike synthetic isocyanates, 5-isothiocyanatopent-1-ene is derived from glucosinolates in plants and is found in foods like cruciferous vegetables. This biological origin highlights its role in natural product chemistry and food science, contrasting with the industrial applications of 5-isocyanatopent-1-ene .

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

Structure and Reactivity: Hexamethylene diisocyanate (CAS: 822-06-0) is a saturated diisocyanate with two -NCO groups on a hexane chain. The dual functional groups enable crosslinking in polyurethane production, enhancing mechanical properties. Compared to this compound, its saturated structure reduces steric hindrance and eliminates conjugation effects, favoring faster reactions with diols or diamines . Applications: Widely used in adhesives, coatings, and elastomers, hexamethylene diisocyanate’s industrial relevance surpasses that of mono-isocyanates like this compound.

Isoselenocyanates

Structure and Reactivity: Isoselenocyanates (-SeCN) exhibit higher nucleophilicity and lower stability than isocyanates due to the larger atomic radius and polarizability of selenium. Reactions with amines yield selenoureas, while alcohols form selenocarbamates. These reactions are often more exothermic but less controlled compared to isocyanate analogs . Applications: Primarily used in niche synthetic routes (e.g., selenazole rings), isoselenocyanates are less common in industrial applications due to handling challenges and toxicity concerns.

Cyclic Isocyanates

Example : 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (CAS: i94)
Structure and Reactivity :
This bicyclic diisocyanate introduces steric hindrance from the cyclohexane ring, slowing reaction kinetics but enhancing thermal stability in resulting polymers. The rigid structure contrasts with the linear, flexible backbone of this compound, making it suitable for high-performance coatings .

Data Table: Comparative Analysis

Compound CAS Number Functional Group Structure Key Reactivity Applications Sources
This compound [2487-98-1] -NCO Linear, unsaturated Electrophilic addition with amines/alcohols Specialty polymers, coatings
5-Isothiocyanatopent-1-ene 18060-79-2 -SCN Linear, unsaturated Slower nucleophilic substitution Natural products, food chemistry
Hexamethylene diisocyanate 822-06-0 -NCO (di) Saturated, linear Crosslinking with diols/diamines Polyurethanes, adhesives
Isoselenocyanates Varies -SeCN Variable High reactivity, selenourea formation Pharmaceutical intermediates
Cyclic diisocyanate (i94) - -NCO (di) Bicyclic Steric hindrance, thermal stability High-performance polymers

Research Findings on Reactivity

  • Isocyanates vs. Isoselenocyanates: Isoselenocyanates react 3–5 times faster with primary amines than isocyanates due to selenium’s polarizability, but they are prone to decomposition under ambient conditions .
  • Alkene Influence : The double bond in this compound may participate in Diels-Alder reactions, a feature absent in saturated analogs like hexamethylene diisocyanate .
  • Biological Activity: 5-Isothiocyanatopent-1-ene’s glucosinolate origin links it to anticancer properties, whereas synthetic isocyanates focus on material science .

Biological Activity

Antimicrobial Properties

Research has indicated that isocyanates can exhibit significant antimicrobial activity. A study focusing on various isocyanates, including 5-Isocyanatopent-1-ene, demonstrated their effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

Cytotoxicity Studies

In cytotoxicity assessments, this compound showed varying degrees of toxicity against different cancer cell lines. The compound was evaluated for its potential to inhibit cell proliferation in vitro.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM

These findings suggest that the compound has promising anticancer properties, warranting further investigation into its mechanism of action.

The biological activity of isocyanates like this compound can be attributed to their ability to react with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:

  • Protein Modification : Isocyanates can modify amino acid side chains, impacting protein function and stability.
  • DNA Interaction : Potential interactions with DNA could lead to mutagenic effects or apoptosis in cancer cells.

Case Studies

Several case studies have explored the applications of isocyanates in therapeutic contexts:

  • Anticancer Agents : A study demonstrated that derivatives of isocyanates could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting the therapeutic potential of such compounds.
  • Antimicrobial Coatings : Research into polymeric coatings incorporating isocyanates has shown promise for creating surfaces with long-lasting antimicrobial properties, effective against healthcare-associated infections.
  • Vaccine Development : Investigations into vaccine adjuvants have revealed that certain isocyanate derivatives can enhance immune responses, suggesting potential applications in immunology.

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